molecular formula C14H19NO4 B3331578 BOC-L-Phenylalanine-13C CAS No. 84771-22-2

BOC-L-Phenylalanine-13C

Cat. No.: B3331578
CAS No.: 84771-22-2
M. Wt: 266.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-GYZZUBJBSA-N
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Description

BOC-L-Phenylalanine-13C is a derivative of phenylalanine, an essential amino acid. This compound is labeled with carbon-13, a stable isotope of carbon, which makes it particularly useful in various scientific research applications. The BOC group (tert-butoxycarbonyl) is a protecting group used to prevent the amino group from reacting during chemical synthesis.

Biochemical Analysis

Biochemical Properties

BOC-L-Phenylalanine-13C plays a significant role in biochemical reactions. As a derivative of phenylalanine, it participates in the formation of proteins and other biomolecules . It interacts with various enzymes and proteins, influencing their function and activity . For instance, it is involved in the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine, a compound used in protein NMR applications .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and causes changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context in which this compound is utilized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, imbalances in phenylalanine in the diet, from which this compound is derived, can lead to decreased intestinal immunity and antioxidant capacity, and increased intestinal cell apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it is involved in the shikimate (SHIK) and L-Phe branch pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-L-Phenylalanine-13C typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BOC-L-Phenylalanine-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BOC-L-Phenylalanine-13C is widely used in scientific research due to its stable isotope labeling. Some applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-GYZZUBJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[13C](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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